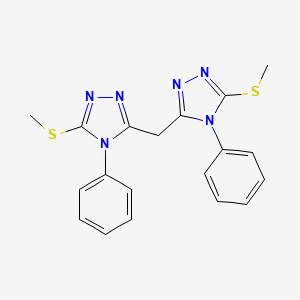
bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their diverse applications, including their use as ligands in coordination chemistry and their potential biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azoles with various aldehydes or formaldehyde to introduce different substituents on the triazole ring. For instance, bis(thiazol-5-yl)phenyl and bis(thiazol-5-yl)methanes were synthesized by reacting 2,4-disubstituted thiazoles with aromatic aldehydes or formaldehyde . Similarly, bis(pyrazol-1-yl)methanes with organogermyl and organosilyl groups were prepared by reacting bis(pyrazol-1-yl)methyllithium with triphenylgermanium bromide and organosilyl chloride . Although the specific synthesis of bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was elucidated using X-ray diffraction, revealing the molecular conformation and packing stabilized by intermolecular interactions . These structural analyses are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, forming coordination compounds with metals. For instance, bis(3,5-dimethyl-1,2,4-triazol-1-yl)methane reacted with Group 6 metal carbonyls to produce chelating bidentate ligands with two endodentate nitrogen atoms in the complexes . Additionally, bis(pyrazol-1-yl)methanes reacted with W(CO)5(THF) to form heterobimetallic complexes . These reactions demonstrate the versatility of triazole derivatives as ligands in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. For example, the presence of methylthio groups could affect the compound's solubility, reactivity, and potential biological activity. The antimicrobial activity of some bis(thiazol-5-yl) derivatives against various bacteria and fungi suggests that triazole derivatives can be potent biological agents . The coordination compounds derived from triazole derivatives also exhibit unique spectroscopic characteristics, as seen in the IR, UV, and magnetic susceptibility data .
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Metal Complexes
A novel poly(triazol-1-yl)alkane ligand, resembling bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane, has been synthesized and shown to react with diphenyltin(IV) halides to yield novel diorganotin complexes. These complexes form linkage coordination polymers through coordination to the tin atom, demonstrating the ligand's ability to bridge metal centers, which is essential for creating polymers with potential applications in materials science (Tang et al., 2000).
Protective Group in Organic Synthesis
The compound has been utilized in organic synthesis, where a methylene moiety acts as a protecting group for azole units. This strategy is efficient for preparing 4-substituted-1,2,4-triazoles, showcasing the compound's utility in synthetic organic chemistry as a precursor for various functionalized triazoles (Díez-Barra et al., 1997).
Synthesis of Group 6 Metal Carbonyl Complexes
The compound has been involved in the synthesis and study of Group 6 metal carbonyl complexes, where it acts as a chelating bidentate ligand. These complexes exhibit interesting reactivity and could be significant for understanding the coordination chemistry of metal carbonyls and their potential applications in catalysis (Tang et al., 2002).
Recyclable Hydroamination Catalysts
Research has also explored the use of related bis(triazol-1-yl)alkanes in forming Rh(I) complexes anchored on glassy carbon electrodes. These complexes have shown catalytic activity for the intramolecular hydroamination of amines, indicating potential applications in sustainable and recyclable catalysis processes (Tregubov et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methylsulfanyl-5-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S2/c1-26-18-22-20-16(24(18)14-9-5-3-6-10-14)13-17-21-23-19(27-2)25(17)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBMQGUMYUOEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

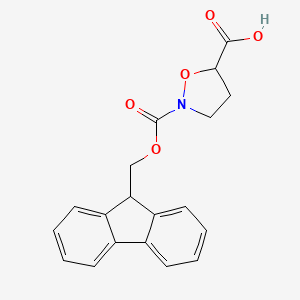
![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)
![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)

![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)
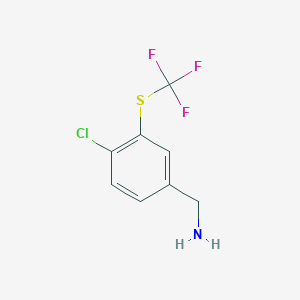
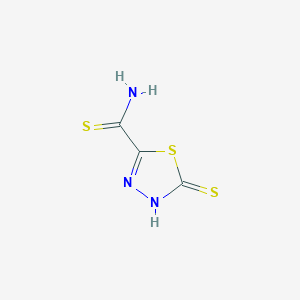
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)
![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)
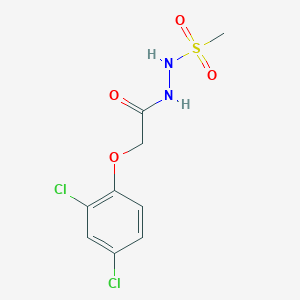

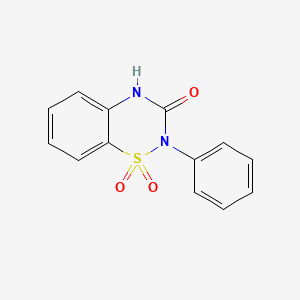
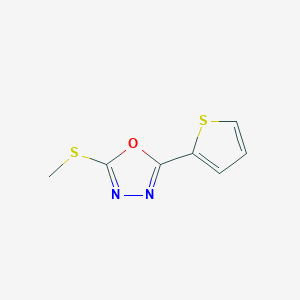
![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)